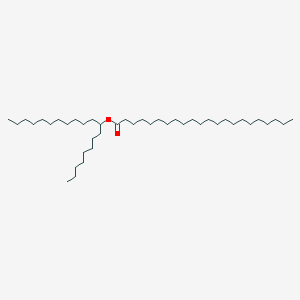

Icosan-9-yl docosanoate

Description

Properties

CAS No. |

125804-08-2 |

|---|---|

Molecular Formula |

C42H84O2 |

Molecular Weight |

621.1 g/mol |

IUPAC Name |

2-octyldodecyl docosanoate |

InChI |

InChI=1S/C42H84O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |

InChI Key |

MQHZSBOMTFGHIH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Synonyms |

OCTYLDODECYL BEHENATE |

Origin of Product |

United States |

Occurrence and Natural Distribution

Biosynthetic Pathways and Precursors of Icosan-9-ol and Docosanoic Acid

The formation of icosan-9-yl docosanoate involves the esterification of icosan-9-ol with docosanoic acid. The biosynthesis of these two precursor molecules follows distinct metabolic routes.

Docosanoic acid, also known as behenic acid, is a saturated fatty acid with a 22-carbon chain. Its biosynthesis is a part of the fatty acid synthesis pathway, which is a fundamental process in most organisms. Fatty acid synthesis primarily involves the sequential addition of two-carbon units from acetyl-CoA. In many organisms, the synthesis of very-long-chain fatty acids (VLCFAs) like docosanoic acid occurs through a system of enzymes known as fatty acid elongases. These enzymes extend shorter-chain fatty acids, such as palmitic acid (C16:0) or stearic acid (C18:0), which are common products of the primary fatty acid synthase (FAS) system. The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding two carbons to the fatty acid chain in each cycle. The synthesis of docosanoic acid from arachidic acid (C20:0) is carried out by an elongase enzyme.

Long-chain alcohols, such as icosan-9-ol, can be synthesized in microorganisms through various metabolic pathways, often engineered for specific production. nih.govfrontiersin.org One common route involves the modification of the fatty acid synthesis pathway. nih.gov Fatty acyl-CoAs or fatty acyl-ACPs, which are intermediates in fatty acid metabolism, can be converted to fatty alcohols by the action of specific enzymes. frontiersin.org This conversion typically involves a two-step reduction process where a fatty acyl-CoA is first reduced to a fatty aldehyde by an acyl-CoA reductase, and the fatty aldehyde is then further reduced to a fatty alcohol by an alcohol dehydrogenase/aldehyde reductase. nih.gov The production of branched-chain long-chain fatty alcohols can also be achieved by engineering pathways that utilize α-keto acid precursors. d-nb.info

Elucidation of Docosanoic Acid Biosynthesis in Biological Systems

Identification of Icosan-9-yl Docosanoate in Natural Samples

While direct documentation of icosan-9-yl docosanoate in natural samples is not extensively reported, the presence of its constituent acid, docosanoic acid, is well-established in various plants.

Docosanoic acid is a known constituent of several plant oils and metabolites.

Moringa oleifera : The seeds of the Moringa oleifera tree are a significant source of ben oil (or behen oil), of which docosanoic acid is a major component, accounting for approximately 9% of the fatty acids. sapub.org It is also present in the leaf extract of Moringa oleifera. researchgate.net

Peanut (Arachis hypogaea) : Peanut oil and peanut skins contain docosanoic acid. targetmol.comcaymanchem.com It's estimated that one ton of peanut skins can contain about 5.9 kg of this fatty acid. wikipedia.org

Calodendrum capense : Docosanoic acid has been reported in this organism. nih.gov Seed kernels of Calodendrum capense yield an oil containing various fatty acids. researchgate.net

Arisaema tortuosum : This plant, also known as the whipcord cobra lily, has been found to contain docosanoic acid methyl ester in its ethanolic extracts. nih.govsemanticscholar.org

Long-chain esters, structurally similar to icosan-9-yl docosanoate, are widespread in the biological world, particularly in insects, where they play crucial roles in chemical communication and survival. cambridge.org The external cuticle of insects is coated with a waxy layer composed of a complex mixture of lipids, including long-chain alkanes, alkenes, wax esters, fatty acids, and alcohols. cambridge.organnualreviews.org These wax esters, which are esters of fatty acids and fatty alcohols, are critical for preventing water loss. oup.com In some insects, these long-chain esters also function as pheromones, mediating interactions such as species and sex recognition. cambridge.org For instance, in the European orchid genus Ophrys, long-chain esters are important in attracting specific pollinators through chemical mimicry of insect sex pheromones. gwdg.de

Documented Presence of Docosanoic Acid in Plant Metabolites (e.g., Moringa oleifera, peanut, Calodendrum capense, Arisaema tortuosum)

Ecological Role and Distribution in Biological Reservoirs

The ecological significance of icosan-9-yl docosanoate itself is not well-defined. However, the roles of its precursor, docosanoic acid, and other long-chain esters provide insight into its potential functions. Docosanoic acid is a plant metabolite. nih.gov In the insect world, long-chain lipids, including esters, are fundamental to their survival and communication. The cuticular wax layer, rich in these compounds, provides a crucial barrier against desiccation. annualreviews.org Furthermore, these compounds act as a rich source of chemical signals, influencing social behaviors, mating, and interactions with other species. cambridge.orgmyrmecologicalnews.org The diversity of these esters can be vast, with a single insect species potentially having over a hundred different hydrocarbon compounds on its cuticle. annualreviews.org

Synthetic Strategies and Derivatization Approaches

Chemical Synthesis Methodologies for Icosan-9-yl Docosanoate

The primary chemical route for producing icosan-9-yl docosanoate is through the direct esterification of its alcohol and fatty acid precursors.

The synthesis of icosan-9-yl docosanoate is typically achieved via the Fischer-Speier esterification method. This reaction involves the condensation of a carboxylic acid, docosanoic acid, with an alcohol, icosan-9-ol, in the presence of an acid catalyst. Commonly used catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid.

The reaction mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of docosanoic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of icosan-9-ol attacks the now more electrophilic carbonyl carbon of the protonated docosanoic acid. This forms a tetrahedral intermediate, an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, icosan-9-yl docosanoate, and regenerate the acid catalyst.

To drive the reaction equilibrium towards the product side, the reaction is often carried out under reflux conditions, which facilitates the removal of water as it is formed. Industrial-scale production involves mixing the raw materials in a large reactor, heating to the required temperature, and subsequent purification of the ester through methods like distillation to achieve high purity.

The availability of the precursors, icosan-9-ol and docosanoic acid, is critical for the synthesis of the final ester.

Synthesis of Icosan-9-ol: Icosan-9-ol (C₂₀H₄₂O) is a secondary fatty alcohol. nih.gov Its synthesis can be approached through methods common for creating secondary alcohols, such as the Grignard reaction. A plausible route involves the reaction of an alkyl magnesium halide (Grignard reagent) with an aldehyde. For instance, undecylmagnesium bromide could be reacted with nonanal (B32974) to produce icosan-9-ol after an aqueous workup.

Synthesis of Docosanoic Acid: Docosanoic acid (C₂₂H₄₄O₂), also known as behenic acid, is a very-long-chain saturated fatty acid. It is found naturally in plant oils such as rapeseed (canola) and peanut oil. For industrial supply, chemical synthesis is often employed. One method is the catalytic oxidation of the corresponding alcohol, docosanol. researchgate.netscielo.org.ar A study demonstrated the oxidation of docosanol to docosanoic acid using hydrogen peroxide as the oxidant and a specialized task-specific ionic liquid catalyst composed of an Aliquat® cation and a peroxotungstophosphate anion. researchgate.netscielo.org.ar This process achieved a 76% conversion rate with 60.2% selectivity under optimized conditions (90°C for 6 hours). scielo.org.arplapiqui.edu.ar Biologically, docosanoic acid can be synthesized from arachidic acid through the action of elongase enzymes.

Esterification Reactions and Reaction Mechanisms

Biocatalytic and Enzymatic Synthesis of Long-Chain Esters

Biocatalytic methods offer a more sustainable and selective alternative to traditional chemical synthesis for producing wax esters. oup.comresearchgate.net These processes operate under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.net

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. thieme-connect.com In low-water environments, the natural hydrolytic function of lipases is reversed, favoring esterification. thieme-connect.comnih.gov This approach has been widely explored for the production of various wax esters.

Key aspects of lipase-mediated synthesis include:

Enzyme Source: Lipases from various microbial sources, including Candida sp., Rhizopus oryzae, Pseudomonas fluorescens, and Alcaligenes sp., have been successfully used. nih.govdss.go.thbenthamdirect.com

Immobilization: To enhance stability and allow for reuse, lipases are often immobilized on solid supports. Immobilized lipase (B570770) from Rhizopus oryzae was reused for 20 cycles without a significant loss of activity in the synthesis of cetyl esters. benthamdirect.com

Reaction Conditions: The synthesis is typically performed in solvent-free systems or organic solvents like hexane. brandeis.edujst.go.jp Optimization of parameters such as temperature, substrate molar ratio, and water removal is crucial for achieving high conversion rates. brandeis.edu For example, the synthesis of cetyl oleate (B1233923) using an immobilized lipase from Candida sp. 99-125 reached a 98% conversion rate in 8 hours under optimized conditions. brandeis.edu

| Lipase Source | Substrates | System Type | Conversion Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Candida sp. 99-125 (Immobilized) | Oleic acid, Cetyl alcohol | Solvent-free | 98% | 8 h | brandeis.edu |

| Rhizopus oryzae (Immobilized) | Myristic, Palmitic, Stearic, or Oleic acid; Cetyl alcohol | Hexane | 92-95% | 30-60 min | benthamdirect.com |

| Alcaligenes sp. | Milk fat, Oleyl alcohol | Solvent-free | ~60% | 2 h | dss.go.th |

| Lipozyme™ | Palm oil, Oleyl alcohol | Hexane | 78-83% | 5-7 h | jst.go.jp |

Metabolic engineering of microorganisms and plants provides a pathway for the large-scale, renewable production of wax esters from simple carbon sources. nih.govnih.gov This strategy involves introducing the necessary biosynthetic genes into a suitable host organism.

The core biosynthetic pathway requires two key enzymes:

Fatty Acyl-CoA Reductase (FAR): This enzyme reduces a fatty acyl-CoA molecule to a long-chain fatty alcohol. goettingen-research-online.delabinsights.nl

Wax Ester Synthase (WS): This enzyme, also known as fatty acyl-CoA:fatty alcohol acyltransferase, catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester. nih.goviastate.edu

Microbial Production: Oleaginous yeasts like Yarrowia lipolytica and bacteria such as Escherichia coli and Rhodococcus jostii have been engineered to produce wax esters. nih.goviastate.edursc.org By expressing FAR and WS genes from various sources, these microbes can convert feedstocks like glucose or even waste cooking oil into wax esters. nih.goviastate.edu Engineered Y. lipolytica has produced up to 7.6 g/L of wax esters from waste cooking oil, while engineered E. coli has yielded up to 4.0 g/L. nih.goviastate.edu The resulting wax esters are typically a mixture of different chain lengths, such as C32, C34, and C36. iastate.edu

| Engineered Host | Key Enzymes Expressed | Carbon Source | Titer/Yield | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Fatty Acyl-CoA Reductase (FAR), Wax Ester Synthase (WS) | Waste Cooking Oil | 7.6 g/L | nih.goviastate.edu |

| Escherichia coli | Fatty Acyl-CoA Reductase (FAR), Wax Ester Synthase (WS) | Fatty Acids | 3.7-4.0 g/L | nih.goviastate.edu |

| Rhodococcus jostii RHA1 | Fatty Acyl-CoA Reductase (fcrA), Wax Synthase (WS2) | Glucose | ~5 g/L | rsc.org |

Plant-Based Production: The concept of producing wax esters in the seeds of oilseed crops is an attractive strategy for sustainable production. oup.comnih.gov Research has successfully demonstrated wax ester accumulation in non-native hosts like Arabidopsis thaliana and Camelina sativa by expressing FAR and WS genes. nih.govgoettingen-research-online.de By manipulating the genetic background of the host plant, such as using mutants with high oleic acid content, it is possible to produce wax esters with specific compositions. For instance, expressing mouse FAR and WS enzymes in an Arabidopsis mutant resulted in seed oil containing over 65% oleyl-oleate. nih.gov This approach aims to create a viable alternative to jojoba oil, which is expensive and not suited for large-scale agriculture in many regions. goettingen-research-online.de

Lipase-Mediated Esterification Processes

Advanced Derivatization Techniques for Enhanced Analysis or Specific Applications

The analysis of high-molecular-weight, non-volatile compounds like icosan-9-yl docosanoate often requires derivatization to make them amenable to standard analytical techniques like gas chromatography (GC). Derivatization can also be used to introduce a chromophore or fluorophore for detection by high-performance liquid chromatography (HPLC).

Common derivatization strategies focus on cleaving the ester bond and analyzing the constituent parts or modifying the intact molecule for detection.

Transesterification to Fatty Acid Methyl Esters (FAMEs): This is the most common method for analyzing lipids. The wax ester is cleaved and its fatty acid component is simultaneously esterified with methanol, usually with an acid (like BF₃ in methanol) or base catalyst. The resulting FAME (docosanoic acid methyl ester) and the fatty alcohol (icosan-9-ol) are more volatile and can be readily analyzed by GC-MS to determine the composition of the original ester.

Thermally Assisted Hydrolysis and Methylation (THM): This is a rapid, one-step method for sample preparation. The wax ester is heated in the presence of a derivatizing agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.net This process simultaneously hydrolyzes the ester bond and methylates the resulting carboxylic acid and alcohol, which can then be injected directly into a GC-MS system. researchgate.net

Derivatization for HPLC Analysis: For analysis by HPLC, fatty acids can be derivatized to attach a UV-absorbing or fluorescent tag. Reagents like phenacyl bromide can be used to create phenacyl esters of the carboxylic acid component after hydrolysis. acs.org Another approach uses fluorogenic reagents, such as 2-(2-naphthoxy)ethyl 2-(piperidino)ethanesulfonate (NOEPES), which react with the carboxylic acid to form a highly fluorescent derivative, enabling sensitive detection. acs.org

Derivatization for GC-MS of Very-Long-Chain Fatty Acids: For the specific analysis of the very-long-chain fatty acid component, reagents like pentafluorobenzyl bromide (PFBBr) can be used. nih.gov This creates a derivative that is highly sensitive for detection by GC-MS, particularly with chemical ionization. nih.gov

Biological and Biochemical Roles in Non Human Systems

Molecular Interactions and Cellular Mechanisms

The long, saturated hydrocarbon chains of docosanoic acid and its esters govern their interactions at a molecular level, enabling them to modulate the function of critical cellular proteins and enzymes.

Docosanoic acid has been identified as an inhibitor of several key enzymes involved in DNA replication and maintenance. In cell-free enzyme assays, it has demonstrated inhibitory effects on both DNA polymerases and DNA topoisomerases. nih.govresearchgate.netoup.com Specifically, docosanoic acid at a concentration of 100 µM inhibits the activity of rat DNA polymerase β and human DNA polymerase λ. nih.govresearchgate.net Furthermore, at a lower concentration of 25 µM, it effectively inhibits the relaxation activity of human DNA topoisomerase I and II. nih.govresearchgate.net This suggests a direct interaction with these enzymes, interfering with their catalytic function essential for DNA processes.

Table 1: Inhibitory Action of Docosanoic Acid on DNA Enzymes

| Enzyme Target | Organism/Type | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| DNA Polymerase β | Rat | 100 µM | Inhibition of activity | nih.govresearchgate.net |

| DNA Polymerase λ | Human | 100 µM | Inhibition of activity | nih.govresearchgate.net |

| DNA Topoisomerase I | Human | 25 µM | Inhibition of relaxation activity | nih.govresearchgate.net |

Beyond enzyme inhibition, docosanoic acid engages in specific protein binding that can alter protein conformation and function. A notable example is its interaction with the tumor suppressor protein p53. Research has shown that docosanoic acid inhibits the double-stranded DNA (dsDNA) binding activity of the p53 protein. nih.govnih.gov This inhibition is achieved through a direct interaction with the p53 DNA binding domain (DBD), with a high affinity demonstrated by a dissociation constant (Kd) of 12 nM. nih.govnih.govmdpi.comjst.go.jp By binding to this critical domain, docosanoic acid can prevent p53 from associating with its target DNA sequences, thereby modulating its regulatory functions in the cell.

Table 2: Protein Binding Details of Docosanoic Acid

| Protein Target | Binding Domain | Binding Affinity (Kd) | Functional Consequence | Reference |

|---|

Modulation of Enzyme Activity by Docosanoic Acid and Related Esters (e.g., DNA Polymerases, DNA Topoisomerases)

Functional Implications in Lipid Metabolism and Signaling Cascades

As a very-long-chain fatty acid (VLCFA), docosanoic acid is intrinsically linked to lipid metabolism. Furthermore, esters derived from such fatty acids are recognized as important signaling molecules in various organisms.

The concentration of docosanoic acid in tissues is responsive to dietary changes, indicating its integration into the complex network of lipid homeostasis. Studies in rat models have shown that liver levels of docosanoic acid are altered by the composition of dietary fats. nih.govresearchgate.net Specifically, feeding rats a high-fat diet or a high-fat, high-cholesterol diet leads to a reduction in the hepatic levels of docosanoic acid. nih.govresearchgate.net In contrast, a diet high only in cholesterol does not produce the same effect. nih.govresearchgate.net These findings highlight that docosanoic acid is a sensitive component of the lipid profile that is modulated during dietary-induced changes to lipid metabolism. Further studies have noted significant species-specific differences in the distribution of fatty acids between rats and mice in both liver and muscle tissues, underscoring the complexity of lipid metabolism.

There is substantial evidence supporting the potential for long-chain fatty acid esters like icosan-9-yl docosanoate to function as biological signaling molecules, particularly as insect pheromones. A major class of sex pheromones produced by female moths consists of C10-C18 unsaturated aliphatic alcohols, aldehydes, or acetate (B1210297) esters. frontiersin.org The biosynthesis of these crucial signaling compounds originates from fatty acids. gjesm.net

Key enzymes known as fatty-acyl reductases (FARs) convert fatty-acyl precursors into their corresponding long-chain alcohols. frontiersin.orggjesm.net These alcohols can then be further modified, for instance, through esterification, to produce the final active pheromone component. frontiersin.orgdtic.mil Given that icosan-9-yl docosanoate is an ester of a very-long-chain fatty acid and a long-chain alcohol, its chemical structure is analogous to many known insect pheromones. Current time information in Nyong-et-Kellé, CM. This structural similarity and the established biochemical pathways for pheromone synthesis strongly suggest that it has the potential to act as or be a precursor to a chemical signal in insect communication systems. frontiersin.orgknapsackfamily.com

Influence on Lipid Homeostasis in Animal Models (e.g., in rats)

Roles in Microorganisms and Invertebrate Systems

Long-chain fatty acids and their derivatives play diverse roles in microorganisms and invertebrates, from serving as structural components to acting as defense molecules.

Long-chain fatty acids, including docosanoic acid, are known to possess antimicrobial properties. nih.govfrontiersin.org Studies have demonstrated that these molecules can disrupt the bacterial cell membrane, leading to cell lysis. nih.gov In response to infection by the intracellular pathogen Staphylococcus aureus, host cells have been observed to significantly increase their levels of docosanoic acid, along with eicosanoic and palmitic acids. mdpi.com Exogenous application of these fatty acids was shown to have a cytoprotective effect on the host cells by directly reducing the growth of the bacteria. mdpi.com Docosanoic acid has also been identified as a metabolite produced by Streptomyces species, a genus of bacteria famous for its production of antibiotics. researchgate.net The antimicrobial activity of fatty acid esters against various Bacillus species has also been documented, with efficacy often depending on the chain length of the fatty acid component. jst.go.jp

In invertebrates, very-long-chain fatty acids are known to be components of cellular membranes. pnas.org Toxicity tests on the aquatic invertebrate Daphnia magna found that docosanoic acid showed no significant adverse effects even at concentrations above its water solubility. oecd.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| Icosan-9-yl docosanoate | Octyldodecyl behenate | C42H84O2 |

| Docosanoic acid | Behenic acid | C22H44O2 |

| 9-Icosanol | 2-octyldodecanol | C20H42O |

| Eicosanoic acid | Arachidic acid | C20H40O2 |

| Palmitic acid | Hexadecanoic acid | C16H32O2 |

| Stearic acid | Octadecanoic acid | C18H36O2 |

Contribution to Chemical Communication in Insect Species

Chemical communication is a vital aspect of insect life, governing behaviors such as mating, aggregation, and trail marking. nih.gov This communication is mediated by a variety of chemical compounds, including a class of molecules known as pheromones. researchgate.net Many insect pheromones are esters, often derived from fatty acids. These compounds are detected by other insects of the same species, triggering specific behavioral responses. nih.gov

Despite the importance of esters in insect communication, there is no specific research identifying Icosan-9-yl docosanoate as a pheromone or a contributor to chemical signaling in any known insect species. The chemical structures of insect pheromones are highly specific to the species that produce them. While long-chain esters are found in the cuticles of some insects and can play a role in preventing desiccation, a specific signaling function for Icosan-9-yl docosanoate has not been established. General research on insect pheromones highlights the diversity of chemical structures used for communication, but this particular compound is not mentioned in the available literature. researchgate.net

Physiological Contributions in Plant Systems

While direct research on the physiological contributions of Icosan-9-yl docosanoate in plants is not available, the roles of its constituent components—very-long-chain fatty acids (VLCFAs) and wax esters—are well-documented and provide a basis for understanding its potential functions.

VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial for various aspects of plant development and survival. nih.govnih.gov They are the precursors for a wide range of lipids, including the components of the plant cuticle, such as cuticular waxes and cutin. pnas.org The cuticle is a protective layer on the surface of leaves and stems that plays a critical role in preventing water loss, protecting against UV radiation, and defending against pathogens.

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of enzyme complexes known as fatty acid elongases. mdpi.com These VLCFAs can then be further modified to produce other compounds, including the wax esters that form a major component of the epicuticular wax layer. mdpi.com This wax layer is what gives many leaves their glossy or waxy appearance and is essential for their barrier function.

Given that Icosan-9-yl docosanoate is a large wax ester, its primary role in plants would likely be as a component of cuticular wax. The long, saturated carbon chains of both the icosanol and docosanoic acid portions of the molecule make it highly hydrophobic, which is an ideal property for a waterproofing agent.

Table 1: Potential Functions of Very-Long-Chain Fatty Acids (VLCFAs) and Wax Esters in Plants

| Component/Product | Key Functions in Plants | Relevant Research Findings |

| Very-Long-Chain Fatty Acids (VLCFAs) | Precursors for cuticular waxes, cutin, and suberin. pnas.org Essential for pollen development and fertilization. pnas.org Components of membrane lipids. nih.gov | The inhibition of VLCFA synthesis by herbicides can be detrimental to plants. pnas.org Mutations in genes for VLCFA synthesis can lead to developmental defects. mdpi.com |

| Wax Esters | Major components of the epicuticular wax layer. mdpi.com Create a hydrophobic barrier to reduce water loss. mdpi.com Protect against environmental stresses. | The composition of wax esters can vary between plant species and in response to environmental conditions. |

Analytical Characterization and Methodological Advancements

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating and quantifying Icosan-9-yl docosanoate from various matrices. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the necessary resolution and sensitivity.

Due to the extremely low volatility of long-chain wax esters like Icosan-9-yl docosanoate, its analysis by Gas Chromatography (GC) requires high-temperature conditions. nih.gov Standard GC methods with column temperatures below 330°C are generally insufficient for the elution of such large molecules (C42). nih.gov High-temperature GC (HT-GC), capable of reaching temperatures up to 390°C or higher, is essential. nih.gov The analysis typically employs a fused-silica capillary column, such as a DB-1 HT, with a programmed temperature gradient to ensure the separation of various ester components. nih.gov

When coupled with a Mass Spectrometer (GC-MS), this technique becomes a powerful tool for both identification and quantification. In electron ionization (EI) mode, wax esters fragment in a predictable manner. A major diagnostic ion often observed corresponds to the protonated fatty acid moiety of the ester. nih.gov For Icosan-9-yl docosanoate, this would be related to docosanoic acid. This fragmentation provides structural information about the acid portion of the ester. nih.gov Single-ion monitoring (SIM) can be used to effectively analyze mixtures by targeting these characteristic ions, enhancing sensitivity and selectivity. nih.gov The retention time in GC is correlated with the total number of carbons in the ester, allowing for separation based on molecular size. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1 HT or TG-5MS fused-silica capillary | nih.govarvojournals.org |

| Injector Temperature | 300°C - 390°C | nih.govarvojournals.org |

| Column Temperature Program | Initial 120°C, ramped to 390°C | nih.gov |

| Carrier Gas | Helium | arvojournals.org |

| Ionization Mode | Electron Ionization (EI) at 30-70 eV | arvojournals.orggoogle.com |

| Mass Scan Range | m/z 50-1000 | nih.govarvojournals.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the direct analysis of wax esters in complex mixtures, often requiring minimal sample preparation. chromatographyonline.comresearchgate.net This technique is particularly advantageous as it avoids the need for the high temperatures required in GC, which could potentially degrade unstable compounds.

High-performance liquid chromatography (HPLC) coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and a mass analyzer like a quadrupole time-of-flight (QTOF) is a common configuration. chromatographyonline.comnih.gov In LC-MS analysis, wax esters can be detected as protonated molecules ([M+H]⁺) or as adducts with components of the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺). chromatographyonline.comresearchgate.net

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous identification of ester isomers. chromatographyonline.com Through collision-induced dissociation (CID), the ester linkage is fragmented, yielding product ions that correspond to the original fatty acid and fatty alcohol components, thus allowing for complete structural characterization. chromatographyonline.comnih.gov This method can differentiate between isobaric wax esters that have the same molecular weight but different acid and alcohol chain lengths. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Non-aqueous reversed-phase (NARP) | nih.gov |

| Column | C18 | researchgate.netnih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and ethyl acetate (B1210297) | nih.gov |

| Ionization Source | APCI or ESI | researchgate.netnih.gov |

| Detection Mode | Data-dependent MS/MS scanning | nih.gov |

| Primary Ions | [M+H]⁺, [M+NH₄]⁺ | chromatographyonline.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for profiling and purifying long-chain esters. Non-aqueous reversed-phase (NARP) HPLC is particularly well-suited for separating hydrophobic molecules like wax esters. nih.gov In this system, separation is typically achieved on a C18 column using a gradient mobile phase, for instance, a mixture of acetonitrile and ethyl acetate. nih.gov

The elution order of wax esters in reversed-phase HPLC is based on their equivalent carbon number (ECN), which is a function of the total number of carbons and double bonds in the molecule. nih.gov Generally, within a group of esters having the same ECN, the more unsaturated species elute earlier. nih.gov Isobaric esters with different positions of the ester group can also be separated if the chain lengths of the acid and alcohol moieties are sufficiently different. nih.gov While UV detection can be used for some esters after derivatization, detectors such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometers are more suitable for non-chromophoric wax esters like Icosan-9-yl docosanoate. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reversed-Phase | nih.govresearchgate.net |

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Water/Ethyl Acetate gradients | nih.govresearchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | nih.govresearchgate.net |

| Separation Principle | Equivalent Carbon Number (ECN) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of Icosan-9-yl docosanoate, confirming the identity of functional groups and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical tool that is invaluable for the structural elucidation of wax esters. creative-proteomics.comnih.gov ¹H-NMR spectroscopy provides specific information about the chemical environment of hydrogen atoms in the molecule. researchgate.net

| Proton Group | Structure Fragment | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Ester Methine | -C(=O)O-CH - | ~4.0 - 4.6 | nih.govarvojournals.org |

| Alpha-Methylene to Carbonyl | -CH₂ -C(=O)O- | ~2.3 | arvojournals.org |

| Methylene (B1212753) Chain | -(CH₂ )n- | ~1.2 - 1.6 | nih.gov |

| Terminal Methyl | -CH₃ | ~0.88 | researchgate.net |

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. For Icosan-9-yl docosanoate, the IR spectrum is dominated by absorptions characteristic of a long-chain aliphatic ester. libretexts.org

The most prominent and easily identifiable absorption is the strong, sharp peak from the carbonyl (C=O) group stretch, which for a saturated aliphatic ester, appears in the range of 1735–1750 cm⁻¹. fiveable.meorgchemboulder.com Another key feature is the C-O stretching vibrations of the ester group, which typically produce two or more bands in the fingerprint region between 1000 and 1300 cm⁻¹. orgchemboulder.comrockymountainlabs.com Furthermore, the presence of the long C₄₂ alkyl chains is confirmed by strong, sharp absorption bands in the 2850–2960 cm⁻¹ region, corresponding to C-H stretching vibrations of the methylene and methyl groups. fiveable.me

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 2960 | fiveable.me |

| Ester C=O | Stretch | 1735 - 1750 | libretexts.orgfiveable.meorgchemboulder.com |

| Ester C-O | Stretch | 1000 - 1300 | orgchemboulder.com |

Advanced Mass Spectrometry Techniques for Precise Molecular Characterization

The precise characterization of Icosan-9-yl docosanoate (C₄₂H₈₄O₂), a large wax ester, relies heavily on advanced mass spectrometry (MS) techniques. Due to its high molecular weight and hydrophobicity, methods that ensure gentle ionization and high resolution are paramount.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of wax esters and other long-chain lipids. uni-goettingen.decsic.es ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), minimizing fragmentation and preserving the molecular ion for accurate mass determination. csic.esuni.lu High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, are essential for obtaining accurate mass measurements, which allow for the confident determination of the elemental composition. mdpi.comnih.govchromatographyonline.com

Tandem mass spectrometry (MS/MS or MS²) further elucidates the structure by inducing fragmentation of a selected precursor ion. uni-goettingen.dechromatographyonline.com For a wax ester like Icosan-9-yl docosanoate, MS/MS analysis can provide information about the constituent fatty acid and fatty alcohol moieties. The fragmentation pattern helps to confirm the lengths of the acyl and alkyl chains. Direct infusion ESI-MS/MS has been developed as a rapid profiling method for the semi-quantitative determination of wax ester compositions from complex lipid mixtures. uni-goettingen.de

Table 1: Predicted Mass Spectrometry Data for Icosan-9-yl docosanoate Adducts This table displays the predicted mass-to-charge ratio (m/z) and collision cross-section (CCS) values for various adducts of Icosan-9-yl docosanoate, which are crucial for its identification in high-resolution mass spectrometry.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 621.65444 | 274.1 |

| [M+Na]⁺ | 643.63638 | 279.0 |

| [M+K]⁺ | 659.61032 | 283.2 |

| [M+NH₄]⁺ | 638.68098 | 274.0 |

| [M-H]⁻ | 619.63988 | 253.7 |

Data sourced from PubChem uni.lu.

Modern Analytical Paradigms and Chemometric Applications

The analysis of Icosan-9-yl docosanoate, especially within biological or complex matrices, benefits from systemic approaches like metabolomics, which are coupled with powerful statistical tools for data interpretation.

Metabolomics provides a comprehensive snapshot of the small molecules present in a biological system, offering insights into metabolic processes. frontiersin.org Untargeted metabolomics, particularly lipidomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), can detect and quantify a wide array of lipids, including wax esters such as Icosan-9-yl docosanoate. mdpi.comacs.org

By analyzing the fluctuations in the abundance of Icosan-9-yl docosanoate relative to other metabolites over time or under different conditions, researchers can formulate hypotheses about its biochemical function. frontiersin.org For instance, studies on microbial mats have used metabolomics to observe the diel cycling of wax esters, suggesting their role as intracellular carbon and energy storage polymers. frontiersin.org Similarly, analysis of apple cuticles has identified numerous wax esters, with their composition varying based on geographical origin, indicating their role in the plant's response to environmental factors. mdpi.com These approaches, while not always singling out Icosan-9-yl docosanoate by name, establish a clear paradigm for how its biochemical pathways and biological significance can be investigated.

The large and complex datasets generated by modern analytical techniques, especially in metabolomics and lipidomics, necessitate the use of chemometrics for meaningful interpretation. mdpi.comresearchgate.net Chemometrics combines statistical and mathematical methods to extract relevant information from chemical data. researchgate.net

Principal Component Analysis (PCA) is a widely used unsupervised chemometric method that reduces the dimensionality of data, allowing for the visualization of sample groupings, trends, or outliers based on their lipid profiles. mdpi.comscielo.br In a study involving Icosan-9-yl docosanoate, PCA could be used to differentiate between samples from different sources based on variations in its concentration and the concentration of related lipids. nih.govmdpi.com Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), can be employed to build predictive models that classify samples based on a predefined characteristic, highlighting the specific lipids that contribute most to the distinction. mdpi.comoup.com These chemometric tools are indispensable for transforming raw analytical data into biochemical knowledge. mdpi.comscielo.br

Table 2: Representative Principal Component Analysis (PCA) Loadings for a Hypothetical Lipid Analysis This table illustrates how PCA might identify correlations between different fatty acids in a complex sample set. High absolute loading values indicate a strong influence of that variable on the principal component. Docosanoic acid is a key structural component of Icosan-9-yl docosanoate.

| Fatty Acid | Principal Component 1 | Principal Component 2 |

|---|---|---|

| Palmitic acid (C16:0) | 0.45 | -0.31 |

| Stearic acid (C18:0) | 0.51 | -0.25 |

| Oleic acid (C18:1) | -0.78 | -0.15 |

| Linoleic acid (C18:2) | -0.85 | 0.22 |

| Docosanoic acid (C22:0) | 0.65 | 0.45 |

This table is a hypothetical representation based on principles described in chemometric analyses of lipids. scielo.brtandfonline.com

Metabolomics Approaches for Uncovering Biochemical Pathways

Method Validation and Quality Assurance in Analytical Research

For the quantitative analysis of Icosan-9-yl docosanoate to be considered reliable and reproducible, rigorous method validation and ongoing quality assurance (QA) are essential. researchgate.netnist.gov This is particularly critical in regulated environments and for large-scale studies where data comparability is crucial. thermofisher.comnih.gov

The validation of a bioanalytical method assesses several key parameters according to established guidelines. nih.govacs.org These parameters ensure the method is suitable for its intended purpose.

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. acs.orginsights.bio

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard. nih.gov

Quality control (QC) samples are typically analyzed with each batch of study samples to monitor the performance of the analytical method over time and ensure the consistency of the results. researchgate.netacs.org The use of appropriate internal standards is also critical for accurate quantification in lipidomics to correct for variability in sample extraction and instrument response. nih.gov

Table 3: Typical Method Validation Parameters for Quantitative Lipid Analysis by LC-MS This table summarizes key validation parameters and their typical acceptance criteria for the quantitative analysis of lipids like Icosan-9-yl docosanoate.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Criteria based on common guidelines for bioanalytical method validation. nih.govacs.orginsights.bio

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations and Conformational Analysis of Icosan-9-yl Docosanoate

Direct molecular dynamics (MD) simulation studies specifically targeting Icosan-9-yl docosanoate are not extensively documented in publicly accessible literature. However, the principles of MD applied to analogous long-chain and branched esters allow for a robust theoretical understanding of its dynamic behavior. nih.govukm.my MD simulations track the atomic positions of a molecule over time by solving Newton's equations of motion, providing a view of its flexibility, conformational changes, and intermolecular interactions. ic.ac.uk

For a molecule like Icosan-9-yl docosanoate, which consists of a C22 docosanoate chain and a C20 branched icosan-9-yl alcohol moiety, MD simulations would reveal significant conformational flexibility. mdpi.com The molecule is expected to exist not as a single static structure, but as an ensemble of interconverting conformers. ic.ac.uk Key dynamic features would include:

Alkyl Chain Flexibility : Both the docosanoate and icosanyl chains would exhibit rapid torsional rotations around their numerous C-C single bonds, leading to a variety of bent and folded states.

Ester Group Rotation : The ester linkage itself serves as a hinge, allowing for substantial reorientation of the two alkyl chains relative to each other. mdpi.com

Influence of Branching : The branching at the C9 position of the icosanyl group is a critical structural feature. Conformational analysis of similar branched-chain lipids shows that such branching creates steric hindrance that inhibits the efficient packing and crystallization that is characteristic of linear-chain analogs. nih.govukm.my This disruption of crystal lattice formation is computationally predicted to result in a lower melting point and pour point, which is a desirable property for its application as an emollient in cosmetic formulations. ukm.my

MD simulations performed in a solvent environment, such as water or a lipid bilayer, could further elucidate how Icosan-9-yl docosanoate orients itself at interfaces and interacts with other molecules, which is fundamental to its function as a skin-conditioning agent. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and predicting their chemical reactivity. acs.orgpreprints.org While specific DFT studies on Icosan-9-yl docosanoate are not prominent, the results from computational analyses of other fatty acid esters provide a clear framework for its expected electronic properties. osti.govresearchgate.net

These calculations can generate several key electronic descriptors:

Electron Density and Electrostatic Potential : An electrostatic potential map of Icosan-9-yl docosanoate would reveal the distribution of charge across the molecule. The oxygen atoms of the ester's carbonyl group would exhibit a region of high negative potential (red), indicating their nucleophilic character and ability to accept hydrogen bonds. Conversely, the carbonyl carbon atom would be part of a region of positive potential (blue), marking it as an electrophilic site susceptible to nucleophilic attack. preprints.orgresearchgate.net This charge distribution is the primary determinant of the molecule's reactivity, especially in hydrolysis reactions. acs.org

Frontier Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability; a large gap suggests high stability, while a small gap implies higher reactivity. For an ester, the HOMO is typically localized on the non-bonding orbitals of the oxygen atoms, while the LUMO is centered on the π* anti-bonding orbital of the C=O bond. preprints.org

Bond Dissociation Enthalpies : Quantum calculations can predict the energy required to break specific bonds. For fatty acid esters, the C-O and (CO)-O bonds of the ester group are among the most likely points of cleavage during chemical reactions, confirming that the ester functional group is the primary reactive center of the molecule. osti.gov This is foundational for predicting its metabolic breakdown.

In Silico Prediction of Intrinsic Physicochemical and Biological Properties

Computational tools can rapidly predict a wide range of physicochemical and biological properties from a molecule's structure, providing crucial data for formulation and safety assessments. These quantitative structure-property relationship (QSPR) models are trained on large datasets of experimental values. cir-safety.org For Icosan-9-yl docosanoate, several key properties have been predicted using in silico methods.

The primary biological role of Icosan-9-yl docosanoate in cosmetics is as an emollient and skin-conditioning agent, a function directly related to its predicted physicochemical properties. ewg.orgspecialchem.com Its large size and high lipophilicity (XLogP3-AA) suggest it would form an occlusive layer on the skin, reducing transepidermal water loss. Its branched structure contributes to a non-greasy feel and good spreadability. researchgate.net In silico models for skin irritation, which often rely on parameters like solubility and charge distribution, can be used to predict the low irritation potential of such esters. nih.govresearchgate.net

| Property | Predicted Value | Source/Method |

|---|---|---|

| Molecular Formula | C42H84O2 | - |

| Molecular Weight | 621.1 g/mol | - |

| XLogP3-AA (Lipophilicity) | 18.9 | PubChem |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 39 | PubChem |

Structure-Activity Relationship (SAR) Modeling for Ester Homologs and Analogs

Structure-Activity Relationship (SAR) modeling establishes correlations between a molecule's chemical structure and its biological or physicochemical effects. nih.govcir-safety.org For long-chain esters like Icosan-9-yl docosanoate, SAR analysis helps explain how variations in the acid and alcohol moieties influence their properties, particularly in cosmetic and dermatological applications. researchgate.net

Key structural aspects and their influence include:

Chain Length : The total carbon number (42) places Icosan-9-yl docosanoate in the category of heavy, waxy esters. Generally, increasing the alkyl chain length in esters increases the melting point, viscosity, and hydrophobicity. nih.gov This high molecular weight contributes to its substantivity and occlusive properties on the skin.

Branching : The 2-octyldodecanol moiety is a branched C20 alcohol. Compared to a linear C20 alcohol ester analog (e.g., arachidyl docosanoate), the branching in Icosan-9-yl docosanoate significantly disrupts intermolecular packing. This steric hindrance lowers the melting point and viscosity, resulting in a liquid or soft paste at room temperature with better spreading characteristics on the skin. ukm.myresearchgate.net

Saturation : Both the docosanoic acid and icosan-9-ol portions are fully saturated. This makes the molecule highly resistant to oxidation compared to analogs containing unsaturated fatty acids or alcohols (e.g., octyldodecyl oleate). Unsaturated esters, while often having lower viscosity, are prone to degradation, which can lead to changes in product quality and potential for irritation.

Ester Group Position : The internal position of the ester group, flanked by two long alkyl chains, buries the polar functionality within a large nonpolar structure, reinforcing its hydrophobic character.

SAR models for skin irritation often identify parameters like lower water solubility and specific electronic charge distributions as being correlated with an increased likelihood of irritation. nih.govresearchgate.net The highly nonpolar and stable nature of Icosan-9-yl docosanoate fits the profile of a non-irritant.

Computational Approaches for Metabolic Pathway Prediction and Elucidation

Computational tools play a vital role in predicting the metabolic fate of xenobiotics, including cosmetic ingredients. cambridgemedchemconsulting.com These systems typically use a combination of knowledge-based rules derived from known metabolic reactions and simulation-based methods like molecular docking. nih.gov

For Icosan-9-yl docosanoate, the most probable metabolic transformation is enzymatic hydrolysis of the ester bond. researchgate.netnih.gov This pathway is readily predicted by computational systems because the ester functional group is recognized as a key site for metabolic reactions catalyzed by hydrolase enzymes. cambridgemedchemconsulting.com

The predicted metabolic pathway is as follows:

Enzymatic Recognition : The molecule would be a substrate for carboxylesterases (CES), such as hCES1, which are abundant in the liver and skin. nih.gov Computational docking models can simulate the binding of the ester within the enzyme's active site to predict whether it is a viable substrate. nih.gov

Hydrolysis : The ester bond is cleaved by the addition of water.

Metabolite Formation : The reaction yields the two constituent components: docosanoic acid (behenic acid) and 2-octyldodecanol (the C20 branched alcohol corresponding to the icosan-9-yl group).

Both of these metabolites are long-chain fatty substances that the body can further metabolize through well-established pathways like beta-oxidation for the fatty acid and other oxidative processes for the fatty alcohol. Modern prediction tools like BioTransformer or GLORYx combine machine learning with reaction rule databases to automatically identify the ester group and predict this hydrolytic cleavage as the primary metabolic route. cambridgemedchemconsulting.com

Environmental Fate and Ecotoxicological Considerations

Environmental Partitioning and Distribution in Environmental Compartments

The environmental distribution of icosan-9-yl docosanoate is governed by its physicochemical properties, primarily its extremely low water solubility and high octanol-water partition coefficient (Log P). These factors dictate how the compound partitions between air, water, soil, and sediment.

Table 1: Physicochemical Properties of Icosan-9-yl docosanoate and its Constituents Note: Some values are estimated based on structural analogues due to limited experimental data for the specific compound.

| Property | Icosan-9-yl docosanoate | Docosanoic Acid | 1-Eicosanol | Reference |

|---|---|---|---|---|

| Molecular Formula | C₄₂H₈₄O₂ | C₂₂H₄₄O₂ | C₂₀H₄₂O | uni.lunih.gov |

| Molecular Weight (g/mol) | 621.1 | 340.58 | 298.5 | nih.gov |

| logP (Octanol-Water Partition Coefficient) | 15.39 | ~9.2 (Predicted) | 9.5 (Predicted) | nih.gov |

| Water Solubility | Extremely Low (Predicted) | Poorly soluble | Insoluble | |

| Vapor Pressure | Very Low (Predicted) | ~0 Pa @ 25°C | Low | europa.eu |

| Henry's Law Constant (atm·m³/mol) | Low (Predicted) | N/A | 9.3 x 10⁻⁴ | nih.gov |

Due to its high molecular weight and predicted very low vapor pressure, icosan-9-yl docosanoate is not expected to exist in significant concentrations in the atmosphere. Any release to the air would likely result in rapid deposition onto soil or water surfaces.

Its partitioning behavior in aquatic and terrestrial systems is dominated by its extreme hydrophobicity (logP of 15.39). This high logP value indicates a strong tendency to move from the water phase into organic phases. Consequently, if released into water, icosan-9-yl docosanoate will overwhelmingly partition to suspended organic matter and bottom sediments. Its concentration in the water column is expected to be negligible due to its poor solubility.

When released to land, the compound is expected to bind strongly to the organic carbon fraction of soil. This strong adsorption minimizes its mobility within the soil column, making leaching into groundwater an insignificant process. The primary environmental sinks for icosan-9-yl docosanoate are therefore soil and sediment.

Volatilization of icosan-9-yl docosanoate from water or soil surfaces is not an important environmental fate process. This is due to its predicted low vapor pressure and low Henry's Law constant, which is characteristic of large, non-volatile molecules. nih.goveuropa.eu

The adsorption dynamics are characterized by a very high organic carbon-normalized partition coefficient (Koc), which can be inferred from its high logP value. qsardb.orgepa.gov Chemicals with high Koc values are tightly bound to soil organic matter and sediments. ecetoc.org This strong adsorption significantly reduces the compound's bioavailability in the aqueous phase and its potential for transport within the environment. The molecule is therefore considered to be immobile in soil.

Assessment of Air, Water, Soil, and Sediment Distribution

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical through non-biological processes such as the action of sunlight (phototransformation) or water (hydrolysis).

Direct phototransformation of icosan-9-yl docosanoate is not expected to be a significant degradation pathway. Photolysis of simple alkyl esters typically requires absorption of light at short wavelengths (e.g., below 240 nm), which have limited environmental relevance at the Earth's surface. cdnsciencepub.com Furthermore, because the compound will partition strongly to soil and sediment, its exposure to direct sunlight in the atmosphere or surface waters is minimal.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. While esters can undergo hydrolysis, the rate is highly dependent on pH and temperature. For large, complex wax esters like icosan-9-yl docosanoate, the rate of hydrolysis under neutral environmental conditions (pH 7) is generally very slow. agricultforest.ac.me For similar long-chain esters, abiotic degradation, including hydrolysis, is not considered a relevant environmental fate pathway compared to biodegradation. plos.org

The ester functional group and the long hydrocarbon chains of icosan-9-yl docosanoate can be subject to chemical oxidation. In the environment, this can be mediated by reactive oxygen species. Studies on other long-chain hydrocarbons in soil have shown that oxidation can occur, sometimes initiated by free radicals, which can break down the larger molecules into smaller, more biodegradable fragments. researchgate.net However, these reactions are generally slow under typical environmental conditions and are unlikely to be a primary degradation route compared to biotic processes. Reduction of the ester group is not considered a significant environmental fate process in most oxic environments.

Phototransformation and Hydrolytic Processes

Biotic Degradation Mechanisms and Biodegradation Studies

The primary mechanism for the environmental degradation of icosan-9-yl docosanoate is expected to be biodegradation. As a wax ester, it is a class of compound that is naturally synthesized by many organisms and for which metabolic pathways exist. wikipedia.orgoup.comnih.gov

The initial and rate-limiting step in the biodegradation of fatty acid esters is enzymatic hydrolysis by extracellular lipases and esterases secreted by microorganisms. nih.govbiorxiv.org This reaction cleaves the ester bond, releasing the constituent molecules: docosanoic acid (a C22 fatty acid) and icosan-9-ol (a C20 fatty alcohol).

Table 2: Biodegradation of Icosan-9-yl docosanoate and Related Compounds

| Compound/Class | Biodegradation Potential | Mechanism | Reference |

|---|---|---|---|

| Icosan-9-yl docosanoate (Wax Esters) | Biodegradable | Initial hydrolysis to fatty acid and fatty alcohol, followed by β-oxidation. | nih.govlyellcollection.orgajgreenchem.com |

| Long-Chain Fatty Acid Esters | Readily Biodegradable | Considered readily biodegradable, though rates can be limited by low solubility. | researcher.lifeepa.gov |

| Docosanoic Acid (Long-Chain Fatty Acid) | Biodegradable | Degraded via β-oxidation pathway. | lyellcollection.orgresearchgate.net |

| Icosanol (Long-Chain Fatty Alcohol) | Rapidly Biodegradable | Expected to biodegrade rapidly, often via oxidation to the corresponding fatty acid. | nih.gov |

Following hydrolysis, both the long-chain fatty acid and the long-chain alcohol are readily utilized by microorganisms as carbon and energy sources. They are typically catabolized through the β-oxidation pathway, a common metabolic process for breaking down fatty acids. lyellcollection.org Studies on various long-chain fatty acid esters confirm that they are considered to be readily biodegradable. epa.gov The rate of degradation in the environment will be influenced by factors such as low water solubility, which can limit the access of microbial enzymes to the substrate, but ultimate degradation is expected to be extensive in aerobic environments like soil and sediment.

Aerobic and Anaerobic Transformation in Soil and Aquatic Sediment Systems

The transformation of chemical substances in soil and aquatic sediments is a critical component of environmental risk assessment. Standardized laboratory test methods, such as those outlined in OECD Guidelines 307 and 308, are used to evaluate the rate and extent of degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. oecd.orgepa.gov

Chemicals can enter aquatic environments through various pathways, including direct application, runoff, drainage, and effluent discharge. epa.gov The OECD 308 guideline describes a laboratory test for assessing transformation in aquatic sediment systems. epa.gov This method utilizes a system with an aerobic water column overlying sediment, which develops an anaerobic gradient with depth, simulating natural conditions in shallow waters. epa.gov A fully anaerobic test, simulating an oxygen-depleted water-sediment system, is also described to cover different environmental scenarios. epa.gov Similarly, OECD Guideline 307 outlines methods for assessing aerobic and anaerobic transformation in soil. oecd.org

Table 1: Standardized Systems for Transformation Studies

| Guideline | System | Conditions Simulated | Key Outputs |

|---|---|---|---|

| OECD 308 | Aquatic Sediment | Aerobic water phase over sediment with anaerobic layers. epa.gov | Transformation rate, identification of transformation products, distribution between water and sediment. |

| OECD 307 | Soil | Aerobic and anaerobic soil conditions. oecd.org | Transformation rate, half-life in soil, formation of transformation products. |

| OECD 320 | Liquid Manure | Anaerobic conditions in agricultural manure. oecd.org | Rate of transformation and identification of transformation products in a specific agricultural waste matrix. |

Ready Biodegradability Testing and Mineralization Pathways

Ready biodegradability tests are stringent screening methods designed to determine if a chemical has the potential for rapid and ultimate biodegradation in an aerobic aqueous environment. oecd.orgcefic-lri.org The OECD 301 series of tests are the most commonly used methods for this purpose. oecd.orgaropha.com These tests involve exposing a relatively high concentration of the test substance to a small amount of microbial inoculum (like activated sludge) in a mineral medium for 28 days. cefic-lri.orgecetoc.org Degradation is measured by parameters such as dissolved organic carbon (DOC) removal, biochemical oxygen demand (BOD), or, most commonly, carbon dioxide (CO₂) production. oecd.org

For a substance to be classified as "readily biodegradable," it must achieve a degradation level of at least 60% (for CO₂ evolution or oxygen demand tests) or 70% (for DOC removal tests) within a 10-day window during the 28-day test period. oecd.org The ultimate goal of this process is mineralization, which is the complete breakdown of the organic substance into inorganic end-products like CO₂, water, and mineral salts. nih.gov

Given that Icosan-9-yl docosanoate is a poorly water-soluble substance, modified test procedures are necessary. cefic-lri.orgecetoc.org These modifications can include using a solvent to aid dispersion, preparing a suspension via methods like ultrasonic dispersion, or extending the test duration up to 60 days if degradation is observed to be occurring but at a slow rate. cefic-lri.orgecetoc.org Read-across data from other long-chain alkyl esters suggest that while some may not meet the strict 10-day window, they can achieve significant biodegradation over an extended period (e.g., 60-70% in 60 days for Icosyl acrylate). europa.eu

Table 2: Overview of OECD 301 Ready Biodegradability Tests

| Test Method | Parameter Measured | Suitability for Poorly Soluble Substances |

|---|---|---|

| OECD 301 B (CO₂ Evolution / Sturm Test) | CO₂ production. aropha.com | Appropriate; can test absorbing materials. aropha.com |

| OECD 301 D (Closed Bottle) | Oxygen consumption (BOD). aropha.com | Suitable. |

| OECD 301 F (Manometric Respirometry) | Oxygen consumption in a closed respirometer. oecd.org | Suitable. |

Role of Microbial Communities in Compound Degradation

Microbial communities, comprising diverse populations of bacteria, fungi, and other microorganisms, are the primary drivers of the biodegradation of organic compounds in the environment. nih.govmdpi.com Their remarkable catabolic potential is due to a vast array of genes, enzymes, and degradation pathways that can transform complex organic molecules into simpler, less harmful substances. nih.gov The process of bioremediation relies on these microbial communities to remove xenobiotics from soil, water, and sediments. nih.gov

The degradation of Icosan-9-yl docosanoate in the environment is dependent on microbial populations that can produce extracellular esterase enzymes. These enzymes catalyze the initial hydrolysis of the ester bond, which is often the rate-limiting step for large, poorly soluble esters. Once hydrolyzed into docosanoic acid and 2-octyldodecanol, these smaller molecules can be more easily taken up by microbial cells and subsequently catabolized through pathways like beta-oxidation for the fatty acid.

The composition and health of the native microbial community significantly influence the rate of degradation. mdpi.com Factors such as soil type, pH, temperature, moisture, and the presence of other nutrients or toxic substances can impact microbial diversity and activity. mdpi.com The introduction of a chemical can sometimes alter the microbial community, potentially reducing its functional diversity and thus its ability to perform key ecological processes. mdpi.com

Bioaccumulation and Bioconcentration Potential in Non-Target Organisms

Bioaccumulation refers to the gradual accumulation of substances in an organism from all exposure routes (water, food, air). Bioconcentration is a more specific process where a chemical is absorbed by an organism from the surrounding water. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow or logP.

Icosan-9-yl docosanoate is characterized by extreme hydrophobicity, as indicated by a very high predicted logP value of approximately 15.39 to 20.3. uni.lu Typically, substances with a high logP are lipid-soluble and have a greater potential to accumulate in the fatty tissues of organisms. However, for molecules with a very large cross-sectional diameter or a molecular weight over a certain threshold, the rate of uptake across biological membranes can be significantly hindered, which may limit their actual bioconcentration factor (BCF). While specific BCF studies for Icosan-9-yl docosanoate were not found, its large molecular size (MW = 621.1 g/mol ) may reduce its bioavailability and uptake by organisms. Bioaccumulation models can be used to estimate BCF values when experimental data is unavailable. ecetoc.orgcore.ac.uk

Environmental Exposure Modeling and Risk Assessment Frameworks

Environmental exposure modeling is a key component of chemical risk assessment, used to predict the concentrations of chemicals in various environmental compartments. core.ac.ukmdpi.com These models are essential for regulatory frameworks like REACH to evaluate the potential risks posed by chemicals. aropha.comcore.ac.uk

Application of Multimedia Fate Models and Exposure Assessment

Multimedia environmental fate models, such as Mackay-type fugacity models, are mathematical tools that describe a chemical's behavior in the environment. ecetoc.orgulisboa.pt These models divide the environment into a set of interconnected compartments (e.g., air, water, soil, sediment, biota) and use the chemical's physical-chemical properties and degradation rates to simulate its partitioning, transport, and fate. mdpi.comulisboa.pt

The primary goal of these models is to predict the environmental concentration (PEC) of a substance, which can then be compared to the predicted no-effect concentration (PNEC) to assess risk. nih.gov For a substance like Icosan-9-yl docosanoate, key inputs for a multimedia fate model would include its molecular weight, vapor pressure, water solubility, logP, and degradation half-lives in air, water, and soil. rero.ch Due to its low volatility and low water solubility, it is expected that if released into the environment, Icosan-9-yl docosanoate would predominantly partition to soil and sediment. up.pt

Table 3: Typical Input Parameters for Multimedia Fate Models

| Parameter Category | Examples | Relevance |

|---|---|---|

| Substance Properties | Molecular Weight, Water Solubility, Vapor Pressure, logP. ulisboa.pt | Governs partitioning and transport between environmental media. |

| Degradation Rates | Half-lives in air, water, soil, sediment. core.ac.uk | Determines the persistence of the chemical in each compartment. |

| Emission Data | Release rate, location of release (e.g., to water, soil). solutions-project.eu | The starting point for calculating environmental concentrations. |

| Environmental Properties | Volume and characteristics of compartments (e.g., organic carbon content of soil). mdpi.comulisboa.pt | Defines the environment into which the chemical is released. |

Evaluation of Environmental Transformation Products and Their Persistence

A comprehensive environmental risk assessment must consider not only the parent compound but also its significant transformation products, as these can also be persistent, bioaccumulative, or toxic. up.ptmdpi.com Abiotic processes like photolysis (degradation by light) and hydrolysis (reaction with water), along with biotic degradation, can lead to the formation of new chemical entities. up.pt

The primary environmental transformation of Icosan-9-yl docosanoate is expected to be the hydrolysis of its ester linkage. This reaction breaks the molecule into its constituent alcohol and carboxylic acid:

2-Octyldodecanol (also known as Icosan-9-ol)

Docosanoic Acid (also known as Behenic Acid)

The persistence and ecotoxicity of these two transformation products must be evaluated. Both are long-chain aliphatic molecules. Docosanoic acid is a naturally occurring fatty acid and is generally considered to be readily biodegradable. 2-Octyldodecanol is also expected to be biodegradable. The environmental hazard of Icosan-9-yl docosanoate is therefore closely linked to the fate and effects of these breakdown products.

Future Research Directions and Emerging Perspectives

Discovery of Novel Biological Roles in Understudied Organisms

While Icosan-9-yl docosanoate is recognized for its applications in cosmetics as an emollient, its broader biological significance, especially in organisms outside of mainstream research, remains largely unexplored. Research indicates that similar long-chain esters are present in various plant species, such as those from the genus Salvia and Ixora, suggesting potential roles in plant defense, signaling, or energy storage. researchgate.netresearchgate.net Future research should focus on bioprospecting for Icosan-9-yl docosanoate and its analogs in diverse and understudied ecosystems, including extremophilic microorganisms, marine invertebrates, and tropical flora.

Metabolomic studies on such organisms could reveal new biological functions. sci-hub.se For instance, the presence of specific long-chain esters might correlate with unique adaptive traits, such as drought resistance in desert plants or thermal stability in deep-sea organisms. Identifying these compounds and their metabolic pathways could lead to novel biotechnological applications. Research into the cytotoxic activities of plant extracts containing various long-chain compounds suggests that these molecules may have roles in chemical defense. researchgate.net Elucidating the precise function of Icosan-9-yl docosanoate in these contexts—whether as a structural component, a signaling molecule, or a protective agent—is a key direction for future inquiry.

Innovation in Sustainable Synthetic Methodologies for Long-Chain Esters

The conventional synthesis of long-chain esters often relies on high temperatures and inorganic catalysts, which present environmental and energy consumption concerns. tandfonline.com A significant future direction is the development of innovative and sustainable synthetic methodologies. Green chemistry principles are at the forefront of this evolution, emphasizing the use of renewable feedstocks, eco-friendly catalysts, and energy-efficient processes.

Biocatalysis, particularly using immobilized lipases like Novozym® 435, has shown great promise for synthesizing branched-chain and long-chain esters in solvent-free media. mdpi.com These enzymatic methods operate under mild conditions and can offer high selectivity, reducing the formation of byproducts. mdpi.com Another promising avenue is the use of solid acid catalysts derived from renewable sources, such as glycerol-based SO3H-carbon catalysts. ajgreenchem.com These heterogeneous catalysts are reusable and can efficiently drive esterification reactions without the need for dehydrating agents. ajgreenchem.com

Future research will likely focus on:

Expanding the Biocatalyst Toolkit: Discovering and engineering new enzymes with enhanced stability and efficiency for long-chain ester synthesis.

Advanced Heterogeneous Catalysts: Designing novel solid catalysts with improved activity and longevity, potentially from biomass waste streams. ajgreenchem.com

Energy-Efficient Technologies: Further exploring methods like ultrasound-assisted synthesis, which can significantly shorten reaction times and reduce energy input under mild conditions. tandfonline.com

Renewable Starting Materials: Investigating the use of bio-based fatty acids and alcohols derived from non-food biomass to create a fully sustainable production pipeline for esters like Icosan-9-yl docosanoate. nih.govrsc.org

| Methodology | Key Features | Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Conventional Chemical Synthesis | High temperature, inorganic acid catalysts (e.g., p-toluenesulfonic acid). | Established and widely used. | Improving efficiency and reducing environmental impact. | tandfonline.com |

| Biocatalysis (Immobilized Lipases) | Mild reaction conditions, solvent-free media, enzymatic catalysis. | High selectivity, reduced energy consumption, environmentally friendly. | Enzyme reusability, process optimization for high conversion. | mdpi.com |

| Heterogeneous Catalysis (SO3H-Carbon) | Glycerol-derived solid acid catalyst, solvent-free system. | Catalyst is reusable, simple workup protocol, high conversion rates. | Development of new catalysts from other renewable sources. | ajgreenchem.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate the reaction. | Short reaction times, mild conditions, high yields, low cost. | Application to a wider range of long-chain esters. | tandfonline.com |

| Transesterification of Vinyl Esters | Uses biobased vinyl esters and a non-toxic solvent. | Avoids toxic and corrosive chemicals, uses renewable precursors. | Optimizing reaction efficiency for various cellulose (B213188) esters. | nih.gov |

Advancement of Integrated Analytical and Computational Models for Environmental Impact Assessment

Assessing the environmental fate and potential impact of long-chain esters like Icosan-9-yl docosanoate is critical. Due to their high hydrophobicity (logP > 15), these compounds are expected to partition into sediment and suspended particles in aquatic environments. canada.ca Future research must focus on developing sophisticated models that integrate analytical data with computational predictions to create a comprehensive environmental risk profile.

Analytical advancements will involve refining techniques for the detection and quantification of these esters in complex environmental matrices like soil, sediment, and biota. Methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools. sciopen.comspectroscopyonline.comchromatographyonline.com Innovations like magnetic solid-phase extraction (MSPE) can improve sample preparation by offering rapid and efficient enrichment of target analytes, reducing interference from the sample matrix. sciopen.com

Computational modeling plays a crucial role in predicting the environmental distribution, persistence, and bioaccumulation potential of chemicals. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are being developed to estimate key physicochemical properties and degradation rates from molecular structure alone. acs.orgnih.gov Future models should aim to:

Integrate multiple data sources, including physicochemical properties, environmental monitoring data, and toxicological endpoints.

Improve predictions for complex, high molecular weight compounds like Icosan-9-yl docosanoate, for which experimental data may be scarce. acs.org